molecular formula C17H26N2O3 B3001342 Ethyl 5',7'-dimethyl-6'-oxo-1',3'-diazaspiro[cyclopentane-1,2'-tricyclo[3.3.1.1~3,7~]decane]-2-carboxylate CAS No. 903864-01-7

Ethyl 5',7'-dimethyl-6'-oxo-1',3'-diazaspiro[cyclopentane-1,2'-tricyclo[3.3.1.1~3,7~]decane]-2-carboxylate

Cat. No.: B3001342
CAS No.: 903864-01-7
M. Wt: 306.406
InChI Key: YSIUGGXAZCQVOY-UHFFFAOYSA-N
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Description

Ethyl 5’,7’-dimethyl-6’-oxo-1’,3’-diazaspiro[cyclopentane-1,2’-tricyclo[3311~3,7~]decane]-2-carboxylate is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5’,7’-dimethyl-6’-oxo-1’,3’-diazaspiro[cyclopentane-1,2’-tricyclo[3.3.1.1~3,7~]decane]-2-carboxylate typically involves multiple steps, starting from readily available precursors. A common synthetic route includes:

    Formation of the Spirocyclic Core: The initial step involves the construction of the spirocyclic core through a cyclization reaction. This can be achieved using a cyclopentane derivative and a tricyclo[3.3.1.1~3,7~]decane precursor under acidic or basic conditions.

    Introduction of the Diaza Group: The diaza functionality is introduced via a nucleophilic substitution reaction, where an appropriate amine reacts with the spirocyclic intermediate.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid or a dehydrating agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles are often employed to enhance yield and reduce waste.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5’,7’-dimethyl-6’-oxo-1’,3’-diazaspiro[cyclopentane-1,2’-tricyclo[3.3.1.1~3,7~]decane]-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the ketone group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Various amines or alkyl halides under basic conditions

Major Products

The major products formed from these reactions include alcohols, ketones, carboxylic acids, and substituted diaza derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 5’,7’-dimethyl-6’-oxo-1’,3’-diazaspiro[cyclopentane-1,2’-tricyclo[3.3.1.1~3,7~]decane]-2-carboxylate has several scientific research applications:

    Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific mechanical or electronic properties.

    Biological Studies: The compound is used in studies exploring its effects on cellular processes and its potential as a biochemical tool.

    Industrial Applications: It is explored for use in the synthesis of complex organic molecules and as an intermediate in the production of fine chemicals.

Mechanism of Action

The mechanism by which Ethyl 5’,7’-dimethyl-6’-oxo-1’,3’-diazaspiro[cyclopentane-1,2’-tricyclo[3.3.1.1~3,7~]decane]-2-carboxylate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, where the compound acts as an inhibitor or activator, and receptors, where it can modulate signaling pathways. The spirocyclic structure allows for unique binding interactions, enhancing its specificity and potency.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5’,7’-dimethyl-6’-oxo-1’,3’-diazaspiro[cyclopentane-1,2’-tricyclo[3.3.1.1~3,7~]decane]-2-carboxylate
  • Ethyl 5’,7’-dimethyl-6’-oxo-1’,3’-diazaspiro[cyclopentane-1,2’-tricyclo[3.3.1.1~3,7~]decane]-2-carboxamide
  • Methyl 5’,7’-dimethyl-6’-oxo-1’,3’-diazaspiro[cyclopentane-1,2’-tricyclo[3.3.1.1~3,7~]decane]-2-carboxylate

Uniqueness

Ethyl 5’,7’-dimethyl-6’-oxo-1’,3’-diazaspiro[cyclopentane-1,2’-tricyclo[3.3.1.1~3,7~]decane]-2-carboxylate is unique due to its specific ester functional group, which can influence its reactivity and interaction with biological systems. Compared to its analogs, this compound may exhibit different pharmacokinetic properties, making it a valuable candidate for further research and development.

Properties

IUPAC Name

ethyl 5,7-dimethyl-6-oxospiro[1,3-diazatricyclo[3.3.1.13,7]decane-2,2'-cyclopentane]-1'-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3/c1-4-22-13(20)12-6-5-7-17(12)18-8-15(2)9-19(17)11-16(3,10-18)14(15)21/h12H,4-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSIUGGXAZCQVOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCC12N3CC4(CN2CC(C3)(C4=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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